2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1296224-75-3
VCID: VC2578889
InChI: InChI=1S/C13H17N3.ClH/c14-9-11-5-7-16(8-6-11)13-4-2-1-3-12(13)10-15;/h1-4,11H,5-9,14H2;1H
SMILES: C1CN(CCC1CN)C2=CC=CC=C2C#N.Cl
Molecular Formula: C13H18ClN3
Molecular Weight: 251.75 g/mol

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride

CAS No.: 1296224-75-3

Cat. No.: VC2578889

Molecular Formula: C13H18ClN3

Molecular Weight: 251.75 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride - 1296224-75-3

Specification

CAS No. 1296224-75-3
Molecular Formula C13H18ClN3
Molecular Weight 251.75 g/mol
IUPAC Name 2-[4-(aminomethyl)piperidin-1-yl]benzonitrile;hydrochloride
Standard InChI InChI=1S/C13H17N3.ClH/c14-9-11-5-7-16(8-6-11)13-4-2-1-3-12(13)10-15;/h1-4,11H,5-9,14H2;1H
Standard InChI Key PIDMIFHQJMITKT-UHFFFAOYSA-N
SMILES C1CN(CCC1CN)C2=CC=CC=C2C#N.Cl
Canonical SMILES C1CN(CCC1CN)C2=CC=CC=C2C#N.Cl

Introduction

Chemical Structure and Properties

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride consists of a benzonitrile core substituted at the ortho position with a piperidinyl group. The piperidine ring contains an aminomethyl substituent at the 4-position. As a hydrochloride salt, the compound has enhanced solubility in aqueous solutions compared to its free base form, which is advantageous for pharmaceutical applications.

Structural Components

The compound can be broken down into several key structural components:

  • A benzonitrile core (featuring a cyano group -CN)

  • A piperidine ring (saturated 6-membered nitrogen-containing heterocycle)

  • An aminomethyl substituent at the 4-position of the piperidine

  • A hydrochloride salt form

Physical and Chemical Properties

Based on its structural elements, the compound is expected to have the following properties:

PropertyValue/Description
Molecular FormulaC13H18ClN3
Molecular WeightApproximately 251.8 g/mol
AppearanceCrystalline solid (typical for similar hydrochloride salts)
SolubilityEnhanced water solubility compared to free base
pKaAnticipated to have multiple ionizable centers
StabilityRelatively stable under standard conditions

The presence of the hydrochloride salt enhances the compound's aqueous solubility and stability, which is critical for pharmaceutical applications.

Synthesis Methods

General Synthetic Approach

The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride typically involves a multi-step process, beginning with the preparation of the free base followed by salt formation.

Free Base Synthesis

One common synthetic route for the free base involves the reaction of 2-fluorobenzonitrile with 4-(aminomethyl)piperidine under nucleophilic aromatic substitution conditions. The reaction proceeds via the following general steps:

  • Nucleophilic attack by the piperidine nitrogen on the 2-fluorobenzonitrile

  • Displacement of the fluoride leaving group

  • Formation of the carbon-nitrogen bond between the piperidine and benzonitrile

This reaction typically requires:

  • An appropriate solvent (e.g., DMF, DMSO)

  • Mild to moderate heating (70-120°C)

  • Presence of a base (e.g., K₂CO₃, triethylamine) to neutralize the HF byproduct

Hydrochloride Salt Formation

The conversion of the free base to its hydrochloride salt is generally accomplished through:

  • Dissolution of the free base in an appropriate organic solvent (e.g., diethyl ether, ethanol)

  • Treatment with anhydrous HCl or HCl in dioxane

  • Precipitation of the hydrochloride salt

  • Filtration and purification by recrystallization

This salt formation enhances the compound's solubility profile for pharmaceutical applications, similar to other benzonitrile-containing compounds with amine functionalities.

Analytical Characterization

Spectroscopic Analysis

The compound can be characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR would show characteristic signals for:

  • Aromatic protons of the benzonitrile moiety (δ 7.0-8.0 ppm)

  • Piperidine ring protons (δ 1.5-3.5 ppm)

  • Aminomethyl protons (δ 2.5-3.0 ppm)

  • NH₂ protons (broad signal, position dependent on solvent)

¹³C NMR would display signals for:

  • Cyano carbon (δ ~115-120 ppm)

  • Aromatic carbons (δ 120-150 ppm)

  • Piperidine ring carbons (δ 25-50 ppm)

  • Aminomethyl carbon (δ ~45 ppm)

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • C≡N stretching (~2200-2240 cm⁻¹)

  • N-H stretching (~3300-3500 cm⁻¹)

  • C-H stretching (~2800-3000 cm⁻¹)

  • Aromatic C=C stretching (~1600 cm⁻¹)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be used to assess the purity of the compound. For compounds with similar structures, silica gel chromatography with appropriate solvent systems (e.g., dichloromethane/methanol mixtures) is typically employed.

Structure-Activity Relationships

Key Pharmacophores

The structural features that may contribute to biological activity include:

  • The benzonitrile core, which can engage in hydrogen bonding and π-π interactions with target proteins

  • The piperidine ring, a common motif in numerous pharmaceuticals that can interact with various receptors

  • The aminomethyl group, which introduces a basic center capable of ionic interactions

  • The ortho-arrangement of substituents on the benzene ring, which creates a specific spatial orientation of functional groups

Comparison with Related Compounds

Similar compounds have demonstrated diverse biological activities. For instance, piperidine-containing structures are found in numerous pharmaceutical agents targeting various conditions. The benzonitrile group is also present in several bioactive compounds, contributing to their efficacy through specific interactions with biological targets.

Pharmaceutical Applications

Formulation Considerations

As a hydrochloride salt, the compound offers advantages for pharmaceutical formulation:

  • Enhanced aqueous solubility compared to the free base

  • Improved stability for storage and handling

  • Better bioavailability due to improved dissolution characteristics

These properties make hydrochloride salts preferred in many pharmaceutical applications.

Analytical Methods for Detection and Quantification

Chromatographic Methods

For quantitative analysis, HPLC methods with UV detection are commonly employed. A typical method might include:

ParameterSpecification
ColumnC18 reverse phase, 150 × 4.6 mm, 5 μm
Mobile PhaseMixture of acetonitrile and phosphate buffer (pH 3.0-4.0)
DetectionUV at 220-240 nm (targeting the benzonitrile chromophore)
Flow Rate1.0 mL/min
Injection Volume10-20 μL
Run Time10-15 minutes
ConditionRecommendation
TemperatureStore at 2-8°C (refrigerated)
ContainerTightly closed in amber glass container
ProtectionProtect from light and moisture
Shelf LifeTypically 2-3 years under recommended conditions

Research Applications

As a Synthetic Intermediate

The compound may serve as a valuable intermediate in organic synthesis due to:

  • The reactivity of the cyano group, which can be converted to various functionalities

  • The aminomethyl group, which can undergo further derivatization

  • The piperidine nitrogen, which can be functionalized

As a Pharmacological Tool

Compounds with similar structures have been utilized as:

  • Receptor ligands in binding studies

  • Probes for structure-activity relationship studies

  • Lead compounds for drug discovery programs

These applications leverage the compound's structural features to interact with specific biological targets.

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